Hordenine sulfate

analytical chemistry pharmacokinetics metabolomics

Hordenine sulfate (CAS 3595-05-9)—the water-soluble sulfate salt of N,N-dimethyltyramine—delivers superior aqueous solubility and solid-state stability over the free base, making it the definitive reference standard for quantitative bioanalysis. Pharmacologically, it is a MAO-B‑selective substrate (Km 479 µM) sharply distinct from non‑selective tyramine, a biased dopamine D2 receptor agonist with blood-brain barrier penetrance, and a validated PDK3 inhibitor (IC50 5.4 µM). Procuring this precise salt form is critical because free-base hordenine introduces errors in stock solution preparation and fails to replicate the extended plasma half-life of the sulfate conjugate observed in human biokinetic studies. For CROs and academic pharmacology labs requiring authentic, reproducible standards, this ≥98% HPLC-pure reference material is the analytically essential choice.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 3595-05-9
Cat. No. B1596436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHordenine sulfate
CAS3595-05-9
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CC=C(C=C1)O
InChIInChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3
InChIKeyKUBCEEMXQZUPDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Hordenine Sulfate (CAS 3595-05-9): Procuring a Phenethylamine Alkaloid for Validated Analytical and Pharmacological Applications


Hordenine sulfate (CAS 3595-05-9), the sulfate salt of N,N-dimethyltyramine, is a phenethylamine alkaloid naturally occurring in germinated barley (Hordeum vulgare) and various other plant species [1]. It is structurally related to the endogenous biogenic amine tyramine, sharing the 4-hydroxyphenethylamine backbone but distinguished by N,N-dimethylation [2]. The sulfate salt form offers enhanced aqueous solubility and solid-state stability relative to the free base , making it particularly suitable for use as a reference standard in analytical method development and as a defined chemical entity in pharmacological investigations. Hordenine has been characterized as a dopamine D2 receptor agonist, a substrate for monoamine oxidase B (MAO-B), and an inhibitor of pyruvate dehydrogenase kinase 3 (PDK3), among other biological activities [3].

Why Substituting Hordenine Sulfate (CAS 3595-05-9) with Free Base Hordenine or Structurally Related Alkaloids Compromises Experimental Reproducibility


Procurement of hordenine for research or analytical applications requires careful specification of the chemical form and an understanding that structurally similar alkaloids exhibit divergent and non-interchangeable biological activities. Substituting hordenine sulfate with the free base hordenine (CAS 539-15-1) introduces differences in solubility, hygroscopicity, and molar mass that affect accurate quantitative preparation of stock solutions and reference standards [1]. More critically, substituting hordenine with its close structural analog tyramine—differing only by the absence of two N-methyl groups—yields fundamentally different outcomes in experimental systems: hordenine is a highly selective substrate for MAO-B with a Km of 479 μM, whereas tyramine is a non-selective substrate for both MAO-A and MAO-B with a substantially lower Km of 144 μM, indicating markedly different metabolic handling [2]. Similarly, N-methyltyramine (the mono-N-methylated biosynthetic intermediate) shares D2 receptor binding affinity with hordenine (Ki = 31.3 μM) but may exhibit different pharmacokinetic and metabolic profiles [3]. Generic procurement without precise specification of the sulfate salt and awareness of these structure-activity divergences leads to irreproducible results, particularly in quantitative bioanalytical workflows and comparative pharmacological studies.

Quantitative Evidence Guide: Differentiating Hordenine Sulfate (CAS 3595-05-9) from Free Base Hordenine and Structural Analogs


Evidence Item 1: Hordenine Sulfate as an Essential Analytical Reference Standard for Phase-II Metabolism Studies

Hordenine sulfate is not merely a salt form for improved handling; it is a distinct Phase-II metabolite of hordenine in humans. Free base hordenine cannot substitute for hordenine sulfate when quantifying hordenine sulfation as a metabolic pathway. In a human biokinetic study following beer consumption (0.075 mg hordenine/kg body weight), hordenine phase-II metabolism was first dominated by sulfation, with hordenine sulfate exhibiting an elimination half-life in plasma approximately 60-80 minutes longer than that of free hordenine (52.7-66.4 minutes) [1]. This extended plasma residence time indicates that hordenine sulfate is a quantitatively significant and persistent circulating metabolite. Consequently, laboratories developing validated UHPLC-ESI-MS/MS methods for hordenine pharmacokinetic analysis must procure authenticated hordenine sulfate as a reference standard; free base hordenine alone is analytically insufficient for accurate quantification of the sulfated metabolite pool [2].

analytical chemistry pharmacokinetics metabolomics UHPLC-MS/MS

Evidence Item 2: Divergent MAO Substrate Selectivity Between Hordenine and Tyramine

Hordenine and tyramine, despite their structural similarity, exhibit fundamentally different substrate specificities for monoamine oxidase (MAO) isoforms. Hordenine is a highly selective substrate for MAO-B of the liver and is not deaminated by the MAO-A of intestinal epithelium, whereas tyramine is non-selectively deaminated by both isoforms [1]. This selectivity is reflected in their kinetic parameters: hordenine has a Michaelis constant (Km) of 479 μM and a maximum velocity (Vmax) of 128 nmol (mg protein)⁻¹ h⁻¹ with rat liver MAO, while tyramine exhibits a substantially lower Km of 144 μM and a higher Vmax of 482 nmol (mg protein)⁻¹ h⁻¹ under identical assay conditions [1]. The lower Km and higher Vmax of tyramine indicate it is a more efficient MAO substrate overall, but its lack of isoform selectivity means it is extensively metabolized in the gut, whereas hordenine's MAO-B selectivity renders dietary hordenine unlikely to be deaminated by intestinal MAO (predominantly MAO-A) [2].

enzymology neuropharmacology monoamine oxidase drug metabolism

Evidence Item 3: Functional Selectivity at Dopamine D2 Receptor – Hordenine vs. N-Methyltyramine

Hordenine and its biosynthetic precursor N-methyltyramine (NMT) both bind to the dopamine D2 receptor (D2R) with comparable affinity (Ki ≈ 31.3 μM for NMT; Ki values for hordenine are reported in the range of 13-31.3 μM depending on assay conditions) [1]. However, the critical differentiation lies not in binding affinity but in functional signaling bias. Both compounds exhibit functional selectivity (biased agonism), preferentially activating the G protein-mediated signaling pathway over the β-arrestin recruitment pathway [1][2]. This property distinguishes both hordenine and NMT from the endogenous agonist dopamine, which robustly activates both pathways. Furthermore, hordenine has been shown to antagonize D2R-mediated β-arrestin recruitment, confirming its biased agonist profile [3]. While NMT and hordenine share this biased signaling property, their distinct metabolic profiles—hordenine is N,N-dimethylated, whereas NMT is mono-N-methylated—lead to different in vivo biotransformation pathways and elimination kinetics, precluding direct interchangeability in integrative pharmacological studies [4].

GPCR pharmacology biased agonism dopamine D2 receptor neuropharmacology

Evidence Item 4: PDK3 Inhibitory Activity of Hordenine Relative to Other Naturally Occurring Alkaloids

In a comparative evaluation of naturally occurring alkaloids for pyruvate dehydrogenase kinase 3 (PDK3) inhibitory activity, hordenine demonstrated measurable enzyme inhibition with an IC50 of 5.4 μM [1]. The study assessed hordenine alongside vincamine, tryptamine, cinchonine, and colcemid, employing molecular docking, fluorescence binding studies, and isothermal titration calorimetry to validate target engagement. Hordenine exhibited an excellent binding affinity for PDK3 (K = 10⁶ M⁻¹) and formed a stabilized complex with the enzyme active site over 100 ns molecular dynamics simulations [1]. Notably, hordenine displayed selective cytotoxicity toward human lung cancer cell lines (A549 and H1299) while showing no growth inhibition of non-cancerous HEK293 cells up to 200 μM, indicating a favorable selectivity window in this model system [2]. While comparative IC50 data for the other alkaloids in the panel are not reported in the abstract, hordenine's validated PDK3 inhibition at low micromolar concentrations establishes it as a structurally distinct scaffold relative to other phenethylamine alkaloids such as tyramine, for which no PDK3 inhibitory activity has been characterized.

cancer metabolism kinase inhibition pyruvate dehydrogenase kinase lung cancer

Evidence Item 5: Hordenine Sulfate Facilitates Accurate Quantification of Intestinal and Blood-Brain Barrier Permeability

In vitro permeability studies using Caco-2 cell monolayers and primary porcine brain capillary endothelial cells (PBCEC) have characterized hordenine's transfer across intestinal epithelium and the blood-brain barrier (BBB). Hordenine was rapidly transferred through the Caco-2 monolayer within a few hours, indicating potential for rapid oral uptake [1]. Crucially, to determine the biotransformation rate of hordenine during these permeability experiments, the metabolite hordenine sulfate was synthesized as a reference standard for analytical purposes, underscoring the analytical necessity of the sulfate form for accurate quantification [1]. Transfer studies using PBCEC demonstrated that hordenine is able to rapidly penetrate the BBB and potentially accumulate in the brain [2]. While tyramine shares the phenethylamine core structure, its higher polarity (absence of N-methyl groups) and distinct metabolic profile preclude direct extrapolation of these permeability and BBB penetration findings to hordenine [3].

pharmacokinetics Caco-2 permeability blood-brain barrier in vitro ADME

Evidence Item 6: Tyrosinase Inhibition and Anti-Melanogenic Activity in Human Melanocytes

Hordenine has been characterized as an inhibitor of melanogenesis in human epidermal melanocytes (HEMn-DP) without inducing cytotoxicity . In vitro, hordenine inhibited tyrosinase activity with an IC50 of 2.3 mM, and reduced intracellular melanin content with a cellular IC50 of approximately 1 mM . At concentrations of 0.5-2 mM, hordenine reduced intracellular melanin content by ~28% (0.5 mM), ~45% (1 mM), and ~62% (2 mM) relative to control [1]. The anti-melanogenic effect was mediated through suppression of cAMP production and downregulation of melanogenesis-related proteins including MITF, tyrosinase, TRP-1, and TRP-2 [2]. While tyramine shares the 4-hydroxyphenethylamine core structure, its lack of N-methylation results in a different polarity, metabolic profile, and receptor interaction pattern, with no published evidence of comparable anti-melanogenic activity in human melanocytes at equivalent concentrations. The N,N-dimethylation of hordenine is structurally necessary for the observed cAMP-suppressing and melanogenesis-inhibiting effects, distinguishing it from tyramine and N-methyltyramine [3].

dermatology melanogenesis tyrosinase inhibition cosmeceutical research

Validated Application Scenarios for Hordenine Sulfate (CAS 3595-05-9) Based on Comparative Evidence


Scenario 1: Bioanalytical Method Development and Validation for Human Pharmacokinetic Studies

Hordenine sulfate is an essential reference standard for laboratories developing quantitative UHPLC-ESI-MS/MS methods to measure hordenine and its Phase-II metabolites in human biological matrices. The human biokinetic study by Sommer et al. (2020) established that hordenine sulfate is a distinct circulating metabolite with a plasma elimination half-life approximately 60-80 minutes longer than that of free hordenine (52.7-66.4 min vs. ~112-147 min for the sulfate conjugate) [1]. This extended half-life makes hordenine sulfate a more persistent and analytically significant analyte than the free base. Accurate quantification of total hordenine exposure therefore requires authenticated hordenine sulfate as a reference standard; free base hordenine alone is analytically insufficient. This scenario applies directly to contract research organizations (CROs), clinical pharmacology laboratories, and regulatory toxicology facilities conducting bioanalytical method validation under ICH M10 or FDA guidance [2].

Scenario 2: Monoamine Oxidase Isoform Selectivity and Metabolic Fate Studies

Hordenine serves as a valuable probe compound for investigating MAO-B selective metabolism, owing to its well-characterized kinetic parameters and isoform selectivity. In comparative enzyme kinetics, hordenine exhibits a Km of 479 μM and Vmax of 128 nmol (mg protein)⁻¹ h⁻¹ with rat liver MAO, and is deaminated exclusively by MAO-B—it is not a substrate for MAO-A of intestinal epithelium [1]. This contrasts sharply with tyramine, which has a 3.3-fold lower Km (144 μM) and a 3.8-fold higher Vmax (482 nmol (mg protein)⁻¹ h⁻¹) and is non-selectively deaminated by both MAO-A and MAO-B [1]. For academic pharmacology laboratories investigating dietary amine metabolism, drug-MAO interactions, or the role of MAO-B in neurotransmitter homeostasis, hordenine provides a selective tool compound that cannot be substituted by tyramine. The sulfate salt form further supports accurate preparation of stock solutions for in vitro enzyme assays [2].

Scenario 3: GPCR Biased Agonism and Dopamine D2 Receptor Pharmacology Research

Hordenine is a functionally selective (biased) agonist of the dopamine D2 receptor (D2R), preferentially activating G protein-mediated signaling while antagonizing β-arrestin recruitment [1]. This property, shared with N-methyltyramine but not with dopamine itself, makes hordenine a useful pharmacological tool for dissecting D2R signaling pathways and their distinct physiological outcomes. The structural distinction of hordenine's N,N-dimethylation relative to N-methyltyramine's mono-methylation provides a basis for structure-activity relationship (SAR) studies investigating how N-alkylation patterns influence D2R biased agonism, metabolic stability, and membrane permeability [2]. Additionally, in vitro studies demonstrate that hordenine rapidly penetrates the blood-brain barrier (BBB) in PBCEC models, supporting its utility as a brain-penetrant D2R biased agonist scaffold [3]. This scenario is relevant to academic neuropharmacology groups, CNS drug discovery programs, and contract research laboratories conducting GPCR signaling pathway analysis [4].

Scenario 4: Cancer Metabolism Research Targeting Pyruvate Dehydrogenase Kinase 3 (PDK3)

Hordenine has been validated as a PDK3 inhibitor with an IC50 of 5.4 μM and a binding affinity of K = 10⁶ M⁻¹, supported by molecular docking, isothermal titration calorimetry, and 100 ns molecular dynamics simulations confirming stable complex formation [1]. Notably, hordenine demonstrated selective cytotoxicity toward human lung cancer cells (A549 and H1299) while exhibiting no growth inhibition of non-cancerous HEK293 cells up to 200 μM [2]. This selectivity window establishes hordenine as a structurally defined lead scaffold for PDK3-targeted lung cancer therapy research. In contrast, structurally related phenethylamines such as tyramine and N-methyltyramine have no documented activity at PDK3 in peer-reviewed literature. For academic cancer biology laboratories and oncology-focused drug discovery programs investigating metabolic reprogramming in tumor cells, hordenine offers a characterized, purchasable natural product starting point with defined target engagement parameters [2].

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